

# "4-amino-N-(3,5-dimethylphenyl)benzamide" vs other benzamide kinase inhibitors

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## Compound of Interest

Compound Name:	4-amino-N-(3,5-dimethylphenyl)benzamide
Cat. No.:	B183837

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## A Comparative Analysis of Benzamide-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the diverse chemical scaffolds utilized to develop these inhibitors, the benzamide moiety has proven to be a versatile and effective framework. This guide provides an objective comparison of three prominent benzamide-based kinase inhibitors targeting different key signaling pathways involved in tumorigenesis: a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, a Bcr-Abl inhibitor, and a Bruton's tyrosine kinase (BTK) inhibitor. The comparison is supported by experimental data on their inhibitory activities and detailed methodologies for the cited assays.

## Introduction to Benzamide Kinase Inhibitors

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This structural motif has been extensively explored in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This interaction is crucial for the potent and often selective inhibition of kinase activity. The inhibitors discussed in this guide, while sharing the benzamide core, exhibit distinct therapeutic applications due to their specific kinase targets.

## Comparative Analysis of Inhibitory Potency

To provide a clear comparison of the efficacy of these benzamide kinase inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency. Lower IC50 values indicate greater potency.

Inhibitor Name	Primary Target Kinase	IC50 (nM)	Assay Type
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide	VEGFR-2 (KDR)	37	Cell-free assay
Imatinib	Bcr-Abl	25 - 45	In vitro cellular
Ibrutinib	BTK	0.5	Biochemical assay

Note: IC50 values can vary depending on the specific experimental conditions, including ATP concentration and the substrate used.

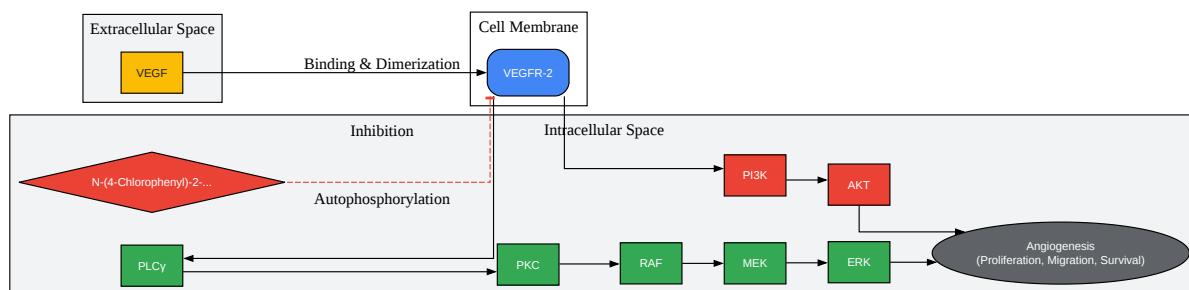
## In-Depth Look at Selected Benzamide Kinase Inhibitors

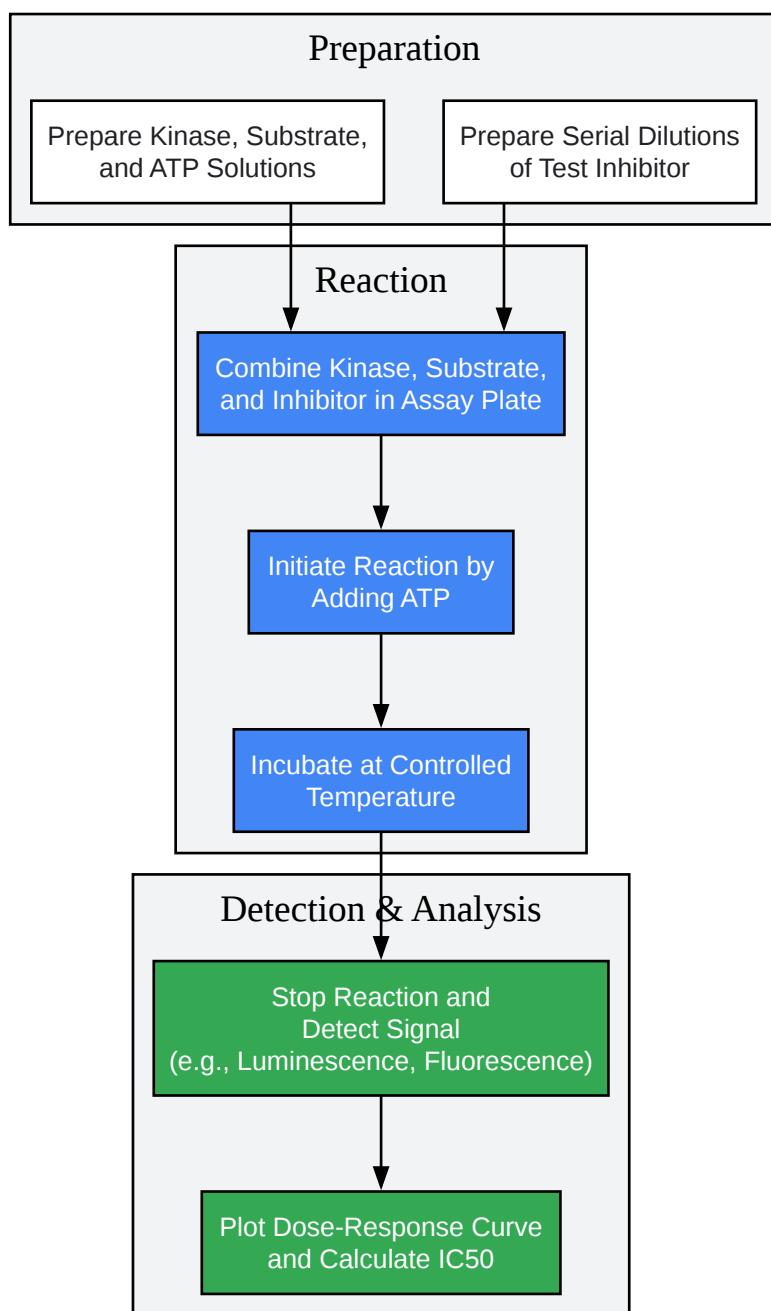
### N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: A VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.<sup>[1][2]</sup> N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a potent inhibitor of VEGFR-2, the primary receptor responsible for mediating the angiogenic signal of VEGF.<sup>[3]</sup>

The binding of VEGF to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLC $\gamma$ -PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.<sup>[1][4]</sup> N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide competitively binds to the

ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.





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## References

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